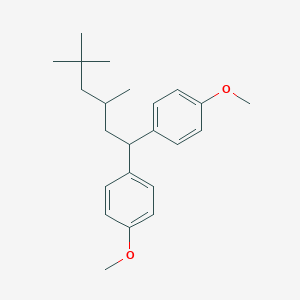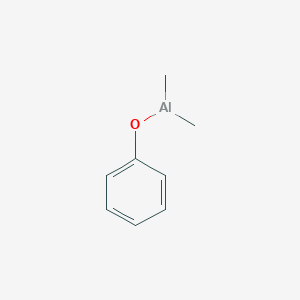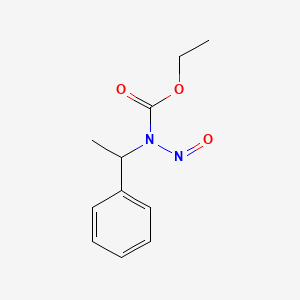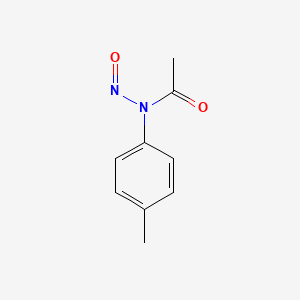
1,1'-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) is a chemical compound characterized by its unique structure, which includes a central hexane chain substituted with three methyl groups and two methoxybenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) typically involves the reaction of 3,5,5-trimethylhexane-1,1-diol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The central hexane chain can be reduced to form a more saturated compound.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or sodium methoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of a more saturated hexane derivative.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) has several scientific research applications:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with unique properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mécanisme D'action
The mechanism of action of 1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) depends on its application. In catalysis, it functions as a ligand, coordinating with metal centers to form active catalytic complexes. In organic synthesis, its methoxy groups can participate in various reactions, facilitating the formation of new bonds and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-hydroxybenzene): Similar structure but with hydroxyl groups instead of methoxy groups.
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) is unique due to its methoxy groups, which provide distinct reactivity and properties compared to similar compounds with different substituents
Propriétés
Numéro CAS |
4662-15-1 |
|---|---|
Formule moléculaire |
C23H32O2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
1-methoxy-4-[1-(4-methoxyphenyl)-3,5,5-trimethylhexyl]benzene |
InChI |
InChI=1S/C23H32O2/c1-17(16-23(2,3)4)15-22(18-7-11-20(24-5)12-8-18)19-9-13-21(25-6)14-10-19/h7-14,17,22H,15-16H2,1-6H3 |
Clé InChI |
ZPBVAICDICAXGO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)

![N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14733453.png)





![propan-2-yl N-[3-methoxy-4-[2-methoxy-4-(propan-2-yloxycarbonylamino)phenyl]phenyl]carbamate](/img/structure/B14733479.png)


![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14733492.png)
